4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride
Description
4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride is a piperidine derivative featuring a substituted phenyl ring at the 4-position of the piperidine scaffold. The phenyl group is modified with a chlorine atom at the para-position and a methoxy group at the meta-position, contributing to its distinct electronic and steric properties. This compound is primarily utilized in pharmaceutical research, particularly in the development of central nervous system (CNS) agents, due to the structural relevance of piperidine in neuroactive molecules.
Properties
IUPAC Name |
4-(4-chloro-3-methoxyphenyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-15-12-8-10(2-3-11(12)13)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGNKJAWXRWDSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CCNCC2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Chloro-3-methoxyphenylacetonitrile
The synthesis begins with the alkylation of 4-chloro-3-methoxyphenylacetonitrile using 1-bromo-3-chloropropane under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the formation of 5-chloro-2-(4-chloro-3-methoxyphenyl)pentanenitrile (Table 1).
Table 1: Alkylation Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | 4-Chloro-3-methoxyphenylacetonitrile |
| Alkylating Agent | 1-Bromo-3-chloropropane |
| Base | NaH (2.2 equiv) |
| Solvent | THF |
| Temperature | 0°C → 60°C (6 h) |
| Yield | 78–82% |
Reduction to Primary Amine
The nitrile intermediate undergoes reduction using sodium borohydride (NaBH₄) and cobalt chloride (CoCl₂) in methanol at −30°C. This step produces 5-chloro-2-(4-chloro-3-methoxyphenyl)pentan-1-amine with high regioselectivity (Table 2).
Table 2: Reduction Reaction Parameters
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₄ (3.0 equiv) |
| Catalyst | CoCl₂·6H₂O (1.2 equiv) |
| Solvent | Methanol |
| Temperature | −30°C (1 h) |
| Yield | 79–85% |
Cyclization to Piperidine
Cyclization of the primary amine is achieved using potassium carbonate (K₂CO₃) in acetonitrile at room temperature. This forms 4-(4-chloro-3-methoxyphenyl)piperidine via intramolecular nucleophilic substitution (Table 3).
Table 3: Cyclization Conditions
| Parameter | Value |
|---|---|
| Base | K₂CO₃ (0.5 equiv) |
| Solvent | Acetonitrile |
| Temperature | 25°C (12 h) |
| Yield | 54–60% |
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (HCl) in dioxane to yield the final product (Table 4).
Table 4: Salt Formation
| Parameter | Value |
|---|---|
| Acid | HCl (4.0 M in dioxane) |
| Solvent | Dioxane |
| Temperature | 25°C (2 h) |
| Yield | 95–98% |
Suzuki Coupling-Mediated Route
Boronic Ester Preparation
A boronic ester intermediate, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine , is prepared via Miyaura borylation of 4-bromopiperidine with bis(pinacolato)diboron (Table 5).
Table 5: Borylation Conditions
| Parameter | Value |
|---|---|
| Substrate | 4-Bromopiperidine |
| Boron Reagent | Bis(pinacolato)diboron |
| Catalyst | Pd(dppf)Cl₂ |
| Solvent | DMSO |
| Temperature | 80°C (12 h) |
| Yield | 88–92% |
Cross-Coupling with Aryl Halide
The boronic ester reacts with 4-chloro-3-methoxybromobenzene under Suzuki–Miyaura conditions to install the aryl group (Table 6).
Table 6: Suzuki Coupling Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | DMF/EtOH (3:1) |
| Temperature | 80°C (8 h) |
| Yield | 65–70% |
Salt Formation
The product is converted to the hydrochloride salt as described in Section 1.4.
Reductive Amination Approach
Ketone Intermediate Synthesis
4-Chloro-3-methoxyphenylacetone is prepared via Friedel–Crafts acylation of anisole with acetyl chloride (Table 7).
Table 7: Friedel–Crafts Acylation
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ |
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C (4 h) |
| Yield | 70–75% |
Reductive Amination
The ketone reacts with ammonia (NH₃) and sodium cyanoborohydride (NaBH₃CN) to form the piperidine ring (Table 8).
Table 8: Reductive Amination Conditions
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₃CN (1.5 equiv) |
| Amine Source | NH₄OAc |
| Solvent | Methanol |
| Temperature | 25°C (24 h) |
| Yield | 50–55% |
Salt Formation
The free base is treated with HCl to afford the hydrochloride salt.
Comparative Analysis of Methods
Table 9: Method Comparison
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Alkylation-Cyclization | High scalability | Multi-step protocol | 35–40% |
| Suzuki Coupling | Modular aryl introduction | Requires boronic ester | 50–55% |
| Reductive Amination | Single-step cyclization | Low regioselectivity | 25–30% |
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
1. Analgesic Research
4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride is structurally similar to known analgesics, making it a candidate for research into pain relief mechanisms. Its analogs have been studied for their potential to interact with opioid receptors, which are crucial in pain modulation. Research has shown that modifications in piperidine derivatives can lead to varying degrees of analgesic activity, suggesting that this compound could be explored further for its efficacy and safety as an analgesic agent .
2. Antidepressant Activity
Preliminary studies indicate that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The piperidine ring's influence on receptor binding affinities could be pivotal in developing new antidepressants .
3. Neuropharmacology
The compound's potential neuropharmacological effects are under investigation, particularly regarding its impact on cognitive functions and neurodegenerative diseases. Research into piperidine derivatives has shown promise in enhancing cognitive performance and protecting against neurodegeneration in animal models .
Case Study 1: Analgesic Efficacy
A study conducted by Smith et al. (2022) evaluated the analgesic properties of various piperidine derivatives, including this compound. The results indicated that this compound exhibited significant pain-relieving effects comparable to established opioids but with a lower side effect profile .
Case Study 2: Antidepressant Potential
In a controlled trial by Johnson et al. (2023), the antidepressant effects of several piperidine derivatives were assessed using rodent models. The findings suggested that the subject compound showed promise in reducing depressive behaviors through modulation of serotonin levels, warranting further investigation into its therapeutic potential .
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to opioid receptors, leading to analgesic and other pharmacological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine derivatives with substituted aryl groups are widely studied for their diverse pharmacological activities. Below is a comparative analysis of 4-(4-chloro-3-methoxyphenyl)piperidine hydrochloride and structurally related compounds:
Table 1: Structural and Pharmacological Comparison
Key Findings:
Ester or carbonyl modifications (e.g., meperidine, 4-(2,4-difluorobenzoyl)piperidine HCl) are critical for receptor binding in opioids or antipsychotics, whereas the target compound lacks such groups, suggesting divergent targets .
Physicochemical Properties :
- Paroxetine’s pKa = 9.9 and logP = 3.95 indicate high basicity and moderate lipophilicity, which are optimized for CNS uptake . The target compound’s calculated logP ~3.1 (estimated via substituent contributions) suggests comparable bioavailability.
Synthetic Utility :
- Bromophenyl and difluorobenzoyl analogs (e.g., ) are frequently used as intermediates in synthesizing antipsychotics (e.g., risperidone), whereas the chloro-methoxy derivative may serve as a precursor for antidepressants or anticonvulsants.
Biological Activity
4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride is a compound of significant interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its effects in various biological systems, including its anti-cancer properties, analgesic potential, and interactions with specific biological targets.
Chemical Structure and Properties
The compound this compound features a piperidine ring substituted with a chloro and methoxy group on the phenyl ring. Its chemical structure can be represented as follows:
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of piperidine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Piperidine derivatives have been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as p53 and Bax. Molecular docking studies suggest that these compounds can effectively bind to key proteins involved in cancer cell survival pathways .
- Cell Lines Tested : The effectiveness of these compounds has been evaluated against several hematological cancer cell lines, including multiple myeloma and acute myeloid leukemia. Results indicated significant cytotoxic effects, with some compounds reducing cell viability by over 50% at specific concentrations .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| I | H929 (Myeloma) | 10 | Apoptosis induction |
| II | MV-4-11 (AML) | 15 | JAK/STAT inhibition |
| III | K562 (Leukemia) | 12 | Cell cycle arrest |
Analgesic Potential
Research into the analgesic properties of piperidine derivatives has revealed promising results. In animal models, compounds similar to this compound have demonstrated significant pain relief effects:
- Study Findings : In a mouse model of pain, specific analogues showed a dose-dependent reduction in pain response, indicating their potential as analgesics . The study emphasized the importance of structural modifications in enhancing efficacy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may exhibit activity against both bacterial and fungal strains:
- Antibacterial Activity : Compounds structurally related to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Case Studies
- Anti-Cancer Study : A study involving a series of piperidin-4-one derivatives demonstrated that modifications in the phenyl ring significantly enhanced anti-cancer activity. The study utilized molecular docking to predict binding affinities to target proteins involved in cancer progression .
- Analgesic Evaluation : In a controlled experiment, various piperidine analogues were administered to mice subjected to nociceptive stimuli. The results indicated that certain derivatives provided substantial pain relief compared to controls, suggesting a potential pathway for developing new analgesics .
Q & A
Q. Methodological Focus
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (mandatory for all handling steps) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Spill Management : Neutralize acid spills with sodium bicarbonate; collect solid waste in sealed containers .
- Storage : Store in airtight containers at –20°C to prevent degradation .
How can researchers evaluate the biological activity of 4-(4-Chloro-3-methoxyphenyl)piperidine derivatives?
Q. Advanced Research Focus
- In Vitro Assays :
- In Vivo Models :
- Analgesic Activity : Tail-flick test in rodents (dose range: 1–10 mg/kg, i.p.) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess half-life .
What strategies mitigate challenges in functionalizing the piperidine ring or methoxy group?
Q. Advanced Research Focus
- Ring Functionalization :
- Use Boc-protected piperidine to direct substitution at the 4-position .
- Pd-catalyzed cross-coupling (e.g., Suzuki for aryl-chloro substitution) .
- Methoxy Group Modification :
- Demethylation with BBr (CHCl, –78°C) yields phenolic intermediates for further derivatization .
- Kinetic vs. Thermodynamic Control : Vary temperature to favor mono- vs. di-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
